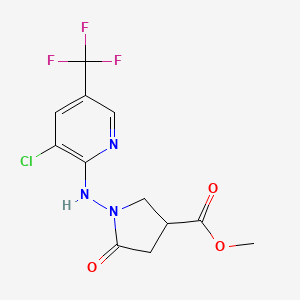
Methyl 1-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)-5-oxo-3-pyrrolidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, "Methyl 1-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)-5-oxo-3-pyrrolidinecarboxylate," is not directly synthesized or analyzed in the provided papers. However, the papers do discuss the synthesis and properties of structurally related compounds, which can provide insights into the potential characteristics of the compound . For instance, the synthesis of various pyrrolidine and pyridine derivatives is a common theme across the studies, which may share similar synthetic pathways or chemical properties with the target compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, often starting with different pyridine or pyrrolidine derivatives. For example, one study describes a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates using a relay catalytic cascade reaction, which could be analogous to the synthesis of the target compound . Another paper details the alkylation of a pyridine derivative to produce a compound with antifungal activity . These methods suggest that the synthesis of the target compound might also involve catalytic systems or alkylation steps.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques. For instance, the stereochemistry of certain pyrrolidine derivatives was characterized by single crystal X-ray diffraction . This implies that similar analytical methods could be employed to determine the molecular structure of "Methyl 1-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)-5-oxo-3-pyrrolidinecarboxylate."
Chemical Reactions Analysis
The chemical reactions involving related compounds are diverse and include cyclization, alkylation, and reactions with reagents such as the Vilsmeier–Haack reagent . These reactions are crucial for introducing various functional groups and achieving the desired molecular complexity. The target compound may also undergo similar chemical transformations during its synthesis or in subsequent applications.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the target compound are not directly reported, the properties of similar compounds can provide some insights. For example, the acid dissociation constants of certain pyrrolidine derivatives were determined, which is an important property affecting the compound's behavior in different pH environments . Additionally, the antimicrobial activity of some derivatives indicates potential biological applications, which could also be relevant for the target compound .
科学的研究の応用
Hydrogen Bonding in Anticonvulsant Enaminones
The research on enaminones, including similar compounds to Methyl 1-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)-5-oxo-3-pyrrolidinecarboxylate, reveals insights into their hydrogen bonding. Structures like methyl 4-[(4′-chloro-2′-pyridinyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate exhibit significant hydrogen bonding, forming infinite chains of molecules. This structural understanding aids in the development of anticonvulsant drugs (Kubicki, Bassyouni, & Codding, 2000).
Synthesis of Aminopyrroles
Another application is in the synthesis of trifluoromethyl-substituted aminopyrroles, utilizing similar compounds as building blocks. This synthesis involves a strategy centered around 2H-azirine ring expansion, leading to derivatives with potential pharmacological applications (Khlebnikov, Funt, Tomashenko, & Novikov, 2018).
Antibacterial Agents Synthesis
Compounds structurally related to Methyl 1-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)-5-oxo-3-pyrrolidinecarboxylate have been studied for their role in synthesizing antibacterial agents. They exhibit significant in vitro and in vivo antibacterial activities, suggesting their potential as therapeutic agents (Bouzard et al., 1992).
Alkyl Pyridinecarboxylates Synthesis
The compound is utilized in the synthesis of various pyridinecarboxylates. For instance, the synthesis of 1-methyl-7-(trifluoromethyl)-1H-pyrido[2,3-c][1,2]thiazin-4(3H)-one 2,2-dioxide, demonstrates the versatility of this chemical in creating diverse molecular structures (Coppo & Fawzi, 1998).
Novel Ethyl Pyrano[2,3-b]pyridine-3-carboxylate Derivatives
This compound is also instrumental in preparing novel ethyl pyrano[2,3-b]pyridine-3-carboxylate derivatives expected to have antihypertensive activity. It highlights the potential of this compound in developing new therapeutic agents (Kumar & Mashelker, 2006).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3N3O3/c1-22-11(21)6-2-9(20)19(5-6)18-10-8(13)3-7(4-17-10)12(14,15)16/h3-4,6H,2,5H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSYPMZETYDDCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)NC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)-5-oxo-3-pyrrolidinecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3010547.png)
![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-naphthalen-1-ylmethanone](/img/structure/B3010548.png)
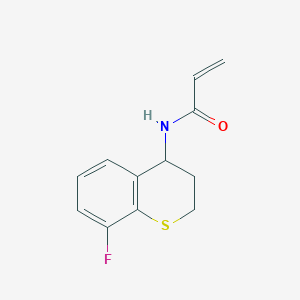
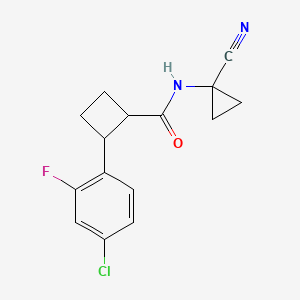
![2,5-Dimethyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]furan-3-carboxamide](/img/structure/B3010558.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3010559.png)
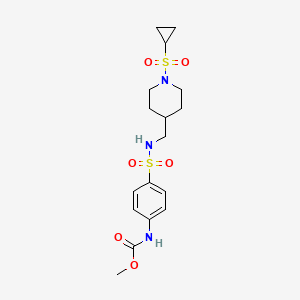
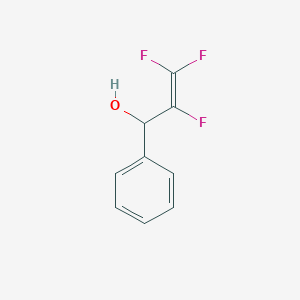

![(E)-3-(((4-chloro-2-methoxy-5-methylphenyl)amino)methylene)-1-(4-methylbenzyl)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3010563.png)
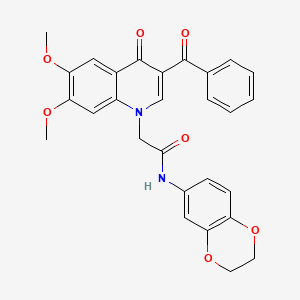
![2-Chloro-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone;hydrochloride](/img/structure/B3010567.png)
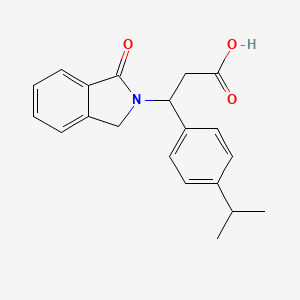
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 1-benzothiophene-2-carboxylate](/img/structure/B3010569.png)